Cyclopropylhydrazine
Overview
Description
Cyclopropylhydrazine is an organic compound with the chemical formula C3H8N2 . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Cyclopropylhydrazine molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 rotatable bond, 1 three-membered ring, and 1 N hydrazine .
Synthesis Analysis
Previously unknown 1,1-dicyclopropylhydrazine was obtained in two steps starting from dicyclopropylamine . It serves as a convenient starting material to tri- and tetracyclopropylhydrazines, which have not been described in the literature either .
Molecular Structure Analysis
The molecular formula of Cyclopropylhydrazine is C3H8N2 . The molecular weight is 72.109 Da . The structure of Cyclopropylhydrazine includes a total of 13 bonds, 5 non-H bonds, 1 rotatable bond, 1 three-membered ring, and 1 N hydrazine .
Scientific Research Applications
Synthesis Methods
- Efficient Synthesis : Cyclopropylhydrazine can be synthesized efficiently as salts through the copper salt-catalyzed addition of cyclopropylboronic acid to the azo group of di-tert-butyl azodicarboxylate, followed by deprotection. This method yields cyclopropylhydrazine salts in high amounts (Shibue & Fukuda, 2014).
Biological and Pharmacological Research
- Cancer Research : The study of cyclopropylhydrazine derivatives has shown potential in inhibiting the growth of mixed uterus sarcoma in mice, highlighting its potential role in cancer research (Merkulova, Vvedenskaia, & Kiselev, 1990).
- Drug Metabolism Studies : Cyclopropylhydrazine derivatives like cyclophosphamide are used in immunosuppressive therapy and hematopoietic stem cell transplantation. Studies of cyclophosphamide metabolism, particularly its enantioselective analysis, are crucial for understanding its therapeutic efficacy and potential complications (de Castro et al., 2016).
- Bioactive Compound Development : Research on 1,2-cyclopropyl carbohydrates, which display bioactivity in cancer cell lines and yeast, has been conducted to understand their mechanism of action, potentially through enzymatic cyclopropane ring-opening reactions (Lassueur, 2015).
- Synthesis of Biologically Active Compounds : Cyclopropylhydrazine derivatives have been utilized in synthesizing new heterocyclic compounds with demonstrated antibacterial and antifungal activities (Mohareb, Ho, & Alfarouk, 2007).
Chemical Synthesis and Applications
- Cycloaddition Reactions : The reaction of donor-acceptor cyclopropanes with hydrazonyl chlorides under the influence of a Lewis acid to form tetrahydropyridazines is an example of a [3 + 3]-cycloaddition, showcasing cyclopropylhydrazine's utility in chemicalsynthesis (Garve, Petzold, Jones, & Werz, 2016).
Potential Therapeutic Applications
- Anticancer Agents : Cyclopropylhydrazine derivatives have been studied for their potential as anticancer agents, with specific compounds demonstrating high inhibitory effects against various human tumor cell lines, indicating their promise in cancer therapy (Mohareb, El-Sayed, & Abdelaziz, 2012).
- Drug Development : The use of cyclopropyl rings, such as in cyclopropylhydrazine derivatives, has been increasingly utilized in drug development due to their unique properties, such as enhancing potency and reducing off-target effects (Talele, 2016).
Safety And Hazards
Cyclopropylhydrazine is a highly reactive compound and should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
cyclopropylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSINNCBFURFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598916 | |
Record name | Cyclopropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylhydrazine | |
CAS RN |
120550-58-5 | |
Record name | Cyclopropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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